2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine
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Overview
Description
2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a phenylethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Phenylethenesulfonyl Group: This step often involves a sulfonylation reaction where a phenylethenesulfonyl chloride reacts with the pyrrolidine derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through condensation reactions involving appropriate amidines and β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the pyrimidine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 2,4,6-trimethylpyrimidine are structurally related.
Uniqueness
2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is unique due to the combination of its pyrrolidine and pyrimidine rings, along with the phenylethenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-methyl-4-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-18-10-7-17(19-14)23-16-8-11-20(13-16)24(21,22)12-9-15-5-3-2-4-6-15/h2-7,9-10,12,16H,8,11,13H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEQZQYRJURIHQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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